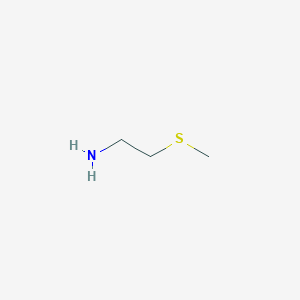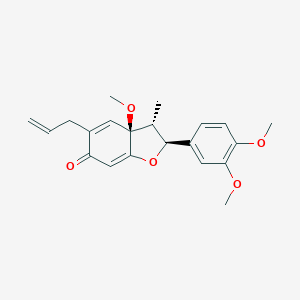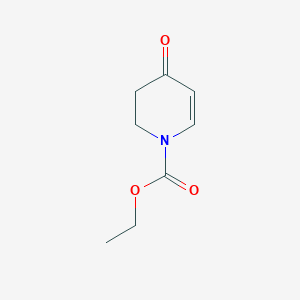
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester" is a derivative of pyridinecarboxylic acid, which is a class of compounds that have been extensively studied due to their multifunctional properties and potential applications in various fields, including pharmacology and materials science. The ethyl ester group in the compound suggests that it is a modified version of the parent acid, potentially altering its physical and chemical properties for specific applications.
Synthesis Analysis
The synthesis of related pyridinecarboxylic acid derivatives has been reported in the literature. For instance, novel multifunctional compounds with pyridine-2,6-dicarboxylic acid were synthesized by hydrolyzing esters prepared by coupling diethyl 4-hydroxypyridine-2,6-dicarboxylate to bis-halohydrocarbons or bis-halides . Similarly, ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids were synthesized and then converted to the corresponding carboxylic acids and further decarboxylated to produce pyridinecarbonitriles . These methods demonstrate the versatility of pyridinecarboxylic acid derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acid derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The substitution pattern on the pyridine ring, as well as the presence of additional functional groups, can significantly influence the chemical behavior of these compounds. For example, the introduction of an ethyl ester group can affect the molecule's reactivity and interaction with other chemical species .
Chemical Reactions Analysis
Pyridinecarboxylic acid derivatives participate in various chemical reactions. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then undergo further chemical transformations such as decarboxylation . Additionally, these compounds can be used as intermediates in the synthesis of more complex molecules, such as the fluorinated compounds of the oxacin family, which exhibit broad-spectrum antibacterial activities . The oxo Diels-Alder reaction has also been employed to synthesize related compounds, such as pyrano[3,4-c]pyrrole-4-carboxylic acid ethyl esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxylic acid derivatives are influenced by their molecular structure. The presence of the ester group can affect properties such as solubility, boiling point, and melting point. These compounds have been studied for their ability to extract metals, with the pyridinecarboxylate esters showing substantial synergistic shifts in the pH values for the extraction of nickel and cobalt when combined with carboxylic acids . This indicates that the ester derivatives of pyridinecarboxylic acid can have significant applications in the field of metal extraction and purification.
科学研究应用
Biotechnological Applications of Carboxylic Acids and Esters
Biotechnological Routes Based on Lactic Acid Production from Biomass
Lactic acid, a significant hydroxycarboxylic acid produced by fermenting sugars in biomass, serves as a precursor for synthesizing biodegradable polymers and various chemicals such as pyruvic acid, acrylic acid, and lactate ester. These derivatives, including esters, highlight the potential for green chemistry applications through biotechnological routes (Gao, Ma, & Xu, 2011).
Carboxylic Ester Hydrolases in Bacteria Active Site, Structure, Function, and Application
This review categorizes bacterial carboxylic ester hydrolases (CEHs) by structure and substrate specificity, illustrating their wide application in industrial processes due to their ability to catalyze the hydrolysis of carboxylic esters into alcohol and acid. The diverse architecture of CEHs and their biotechnological applications underscore the versatility of esters in scientific research (Oh, Kim, & Kim, 2019).
Chemical Synthesis and Biological Activities
Synthesis of 1-Indanones with a Broad Range of Biological Activity
This review details over 100 synthetic methods for preparing 1-indanones, potent compounds with antiviral, anti-inflammatory, and anticancer properties, from various starting materials including carboxylic acids and esters. The biological activities associated with 1-indanones derivatives highlight the medicinal importance of carboxylic esters in synthesizing biologically active compounds (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Environmental and Health Perspectives
Occurrence and Dietary Exposure to Phthalates in the US Population – A Contextual Review
This review discusses phthalates, esters of 1,2-benzene dicarboxylic acid used as plasticizers, their occurrence in the diet, and the regulatory framework assessing their risk. Despite low dietary concentrations, continuous environmental introduction raises concerns about their health impact, demonstrating the environmental significance of carboxylic esters (Adenuga, 2022).
Phthalic Acid Esters Natural Sources and Biological Activities
This review identifies phthalic acid esters (PAEs) in natural sources like plants, algae, and microorganisms, suggesting possible biosynthesis. PAEs exhibit allelopathic, antimicrobial, and insecticidal activities, challenging the notion of PAEs solely as pollutants and indicating their complex roles in ecosystems (Huang et al., 2021).
属性
IUPAC Name |
ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5H,2,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDNIENYXPYYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415631 |
Source


|
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |
CAS RN |
57330-84-4 |
Source


|
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

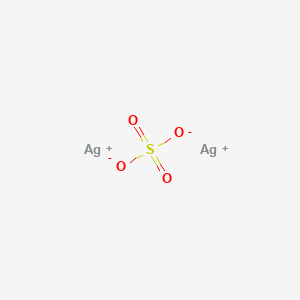
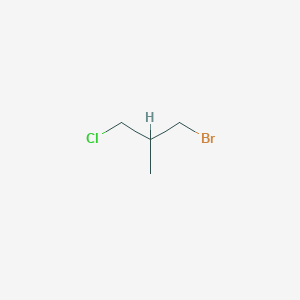
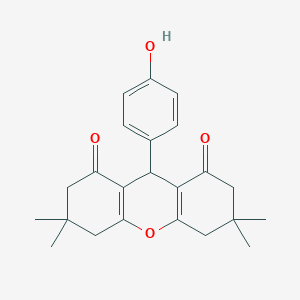
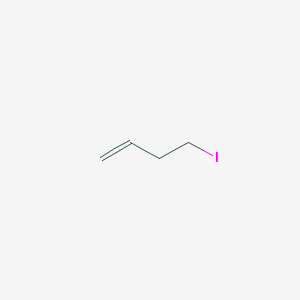
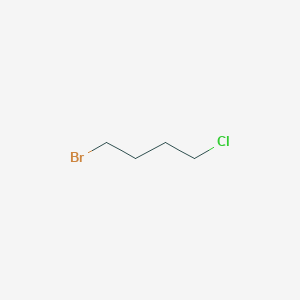

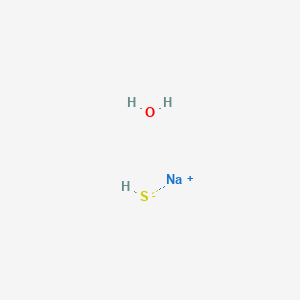
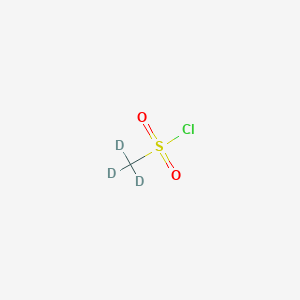
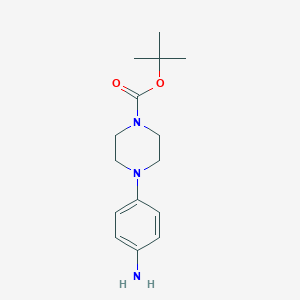
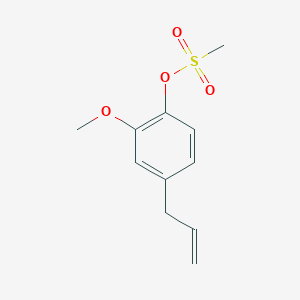
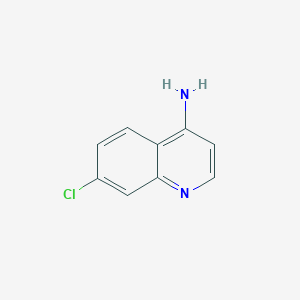
![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)
